molecular formula C17H21N3Si B2733734 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole CAS No. 219700-98-8

1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2733734
CAS No.: 219700-98-8
M. Wt: 295.461
InChI Key: NSHDRTMLUUGTBQ-UHFFFAOYSA-N
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Description

1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry, often used as intermediates in the synthesis of various organic compounds. This particular compound is characterized by the presence of a benzotriazole moiety attached to a phenylethyl group, which is further bonded to a trimethylsilane group. The unique structure of this compound imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable phenylethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzotriazole-amine derivative, while oxidation can produce a benzotriazole-ketone compound .

Scientific Research Applications

1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Benzotriazole derivatives have shown potential in medicinal chemistry, particularly in the development of anticancer, antiviral, and antibacterial agents.

    Industry: In industrial applications, the compound is used as a stabilizer for polymers and as a UV absorber in coatings and plastics.

Mechanism of Action

The mechanism of action of 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .

In medicinal chemistry, the compound’s mechanism of action may involve binding to active sites of enzymes or receptors, thereby modulating their function. For example, benzotriazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of benzotriazole and trimethylsilane functionalities, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives .

Properties

IUPAC Name

[2-(benzotriazol-1-yl)-2-phenylethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3Si/c1-21(2,3)13-17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18-19-20/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHDRTMLUUGTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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